molecular formula C17H17N5O B4514004 N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide

N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide

Cat. No.: B4514004
M. Wt: 307.35 g/mol
InChI Key: CZIPCWFPIVYELU-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide is a benzamide derivative featuring a 2-phenylethylamine side chain and a tetrazole ring connected via a methylene (-CH₂-) linker to the benzamide core. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

N-(2-phenylethyl)-4-(tetrazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(18-11-10-14-4-2-1-3-5-14)16-8-6-15(7-9-16)12-22-13-19-20-21-22/h1-9,13H,10-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIPCWFPIVYELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Tetrazole to Benzyl Chloride: The synthesized tetrazole is then reacted with benzyl chloride to form the tetrazolylmethylbenzyl intermediate.

    Formation of the Benzamide: The final step involves the reaction of the intermediate with 2-phenylethylamine under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide has been investigated for its potential therapeutic applications due to the biological activities associated with tetrazole derivatives. These include:

  • Antimicrobial Activity: Studies have shown that tetrazole derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .
  • Antitumor Properties: Research indicates that compounds with tetrazole rings can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines .

Pharmacological Applications

The compound acts as a bioisostere for carboxylic acids, enhancing the pharmacokinetic profiles of drugs. This property allows it to interact effectively with biological targets, potentially leading to improved therapeutic outcomes in drug design.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand in metal complexes. Its ability to form stable complexes with transition metals is crucial for catalysis and material science applications.

Data Table: Biological Activities of Tetrazole Derivatives

Activity TypeCompound ExampleEffectivenessReference
AntibacterialN-(2-phenylethyl)-4-(1H-tetrazol)Moderate to high
AntifungalSimilar tetrazole derivativesSignificant
AntitumorVarious tetrazole derivativesCytotoxic effects

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the synthesis of various tetrazole derivatives, including this compound. The results indicated that these compounds exhibited potent activity against Gram-positive bacteria, demonstrating their potential as new antimicrobial agents .

Case Study 2: Antitumor Activity

In another investigation, researchers assessed the antitumor effects of several tetrazole-containing compounds on human cancer cell lines. The findings revealed that this compound significantly inhibited cell growth, suggesting its utility in cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The phenylethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrazole-Benzamide Frameworks

The following compounds share core structural similarities but differ in substituents or connectivity, leading to distinct properties:

Compound Name Structural Features Key Differences Unique Properties
N-phenyl-4-(1H-tetrazol-1-yl)benzamide () Tetrazole directly attached to benzamide; phenyl group at amide nitrogen Lacks phenylethyl chain and methylene linker Exhibits strong electronic properties for material science; moderate solubility due to rigid structure
N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide () Tetrazole at position 4 with propan-2-yl substitution; phenylethyl group Propan-2-yl group on tetrazole vs. methylene-linked tetrazole in target compound Enhanced hydrophobic interactions; higher steric hindrance may limit binding to flat enzyme pockets
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide () Methoxy group on phenyl ring; tetrazole at position 4 Methoxyphenyl vs. phenylethyl substituent Improved solubility due to methoxy group; potential for hydrogen bonding with polar targets

Functional Group Variations

Compound Name Structural Features Key Differences Unique Properties
4-Acetyl-N-(2-(1H-tetrazol-5-yl)phenyl)benzamide () Acetyl group on benzamide; tetrazole at position 2 Acetyl group enhances solubility; tetrazole at position 2 2.5-fold higher bioavailability than non-acetylated analogues; targets metabolic enzymes
N-[(4-methylphenyl)methyl]-2-(1H-tetrazol-1-yl)benzamide () Tetrazole at position 2; 4-methylbenzyl group Positional isomerism (tetrazole at position 2 vs. 4) Preferential binding to kinase domains due to spatial arrangement

Compounds with Alternative Heterocycles

Compound Name Structural Features Key Differences Unique Properties
N-(5-chloro-2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide () Chloro and methoxy substituents on phenyl ring Electron-withdrawing substituents alter electronic profile Potent antimicrobial activity; resistance to oxidative degradation
N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide () Thiazole ring replaces phenylethyl group Thiazole introduces sulfur-based reactivity Applications in materials science for conductive polymers

Key Research Findings

Bioisosteric Advantage : The tetrazole ring in N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide mimics carboxylic acids but avoids pH-dependent ionization, enhancing stability in physiological environments .

Phenylethyl Chain Contribution : The phenylethyl group increases lipophilicity (predicted LogP ~3.2), favoring blood-brain barrier penetration compared to methoxy or acetylated analogues .

Synthetic Flexibility : The methylene linker allows modular modifications, enabling optimization of solubility or target affinity without disrupting the core pharmacophore .

Biological Activity

N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide is a chemical compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure:

  • Molecular Formula: C16H18N4O
  • Molecular Weight: 286.34 g/mol
  • IUPAC Name: this compound

The compound features a benzamide structure with a tetrazole ring, which is known for its stability and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to mimic carboxylic acids, allowing it to bind to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects:

  • Enzyme Inhibition: The tetrazole moiety can act as a bioisostere for carboxylic acids, facilitating binding to active sites of enzymes.
  • Receptor Interaction: The compound may interact with specific receptors, influencing signaling pathways critical in various physiological processes.

Antimicrobial Properties

Research has shown that compounds containing tetrazole rings exhibit notable antimicrobial activities. Studies on similar tetrazole derivatives have indicated:

  • Broad Spectrum Activity: Compounds with tetrazole groups have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
CompoundActivityReference
This compoundModerate antimicrobial activity
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamideAntibacterial and antifungal

Antitumor Activity

The compound has also been explored for its potential antitumor effects. The presence of the tetrazole ring enhances the compound's ability to interact with cancer cell targets:

  • Inhibition of Cancer Cell Proliferation: Similar compounds have shown promise in inhibiting the growth of various cancer cell lines by interfering with cellular signaling pathways .

Case Studies and Research Findings

  • Study on Xanthine Oxidase Inhibition:
    • A series of tetrazole derivatives were synthesized and evaluated for their inhibitory effects on xanthine oxidase (XO), an enzyme implicated in gout and other conditions. One derivative demonstrated an IC50 value of 0.031 μM, indicating strong inhibitory potential .
  • Antimicrobial Evaluation:
    • A comprehensive evaluation of various tetrazole-containing compounds revealed that those similar to this compound exhibited moderate to good antimicrobial activity against several pathogens, supporting further exploration for therapeutic applications .
  • Structure-Activity Relationship (SAR) Studies:
    • SAR studies indicate that modifications on the benzamide or tetrazole moieties can significantly enhance biological activity, suggesting avenues for optimizing efficacy through chemical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-phenylethyl)-4-(1H-tetrazol-1-ylmethyl)benzamide

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